Chlorocyclohexane: A Comprehensive Technical Guide
Chlorocyclohexane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and reactive properties of chlorocyclohexane (cyclohexyl chloride). The information is compiled for use in research, synthesis, and drug development applications, with a focus on quantitative data, experimental methodologies, and reaction pathways.
Physical and Spectroscopic Properties
Chlorocyclohexane is a colorless liquid with a pungent, suffocating odor.[1][2][3] It is a versatile solvent and a key intermediate in the synthesis of various pharmaceutical and industrial compounds.[1][4][5] Its physical properties are well-characterized and summarized below.
Physical Properties
The fundamental physical constants for chlorocyclohexane are presented in Table 1. This data is essential for handling, storage, and process design.
| Property | Value | Units |
| Molecular Formula | C₆H₁₁Cl | |
| Molecular Weight | 118.60 | g/mol |
| CAS Number | 542-18-7 | |
| Density | 1.000 | g/mL at 25°C |
| Boiling Point | 142 | °C |
| Melting Point | -44 | °C |
| Flash Point | 28.89 (84 °F) | °C |
| Refractive Index (n20/D) | 1.462 | |
| Vapor Density | 4.08 | (Air = 1) |
| Vapor Pressure | 7 | hPa |
(Data sourced from[1][2][3][6][7])
Solubility
Chlorocyclohexane's solubility is a critical factor in its application as a solvent and reagent.
| Solvent | Solubility |
| Water | Insoluble (0.02 - 0.40 g/L) |
| Ethanol (B145695) | Soluble |
| Ether | Soluble |
| Benzene | Soluble |
| Chloroform | Very Soluble |
| Acetone | Soluble |
(Data sourced from[1][2][3][5])
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of chlorocyclohexane.
| Technique | Key Features and Observations |
| Mass Spectrometry (MS) | The mass spectrum exhibits two prominent molecular ion peaks at m/z 118 and 120. This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), providing a characteristic M and M+2 pattern.[8] |
| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for the carbon atoms in the cyclohexane (B81311) ring. The carbon atom bonded to the chlorine atom (C1) is the most downfield-shifted. |
| ¹H NMR | The proton NMR spectrum displays a complex pattern of multiplets for the cyclohexane ring protons. The proton on the carbon bearing the chlorine atom (H1) is the most deshielded and appears as a multiplet around 4.0 ppm.[9] |
| Infrared (IR) Spectroscopy | The IR spectrum features characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹). |
(Data sourced from[8][9][10][11][12])
Chemical Properties and Reactivity
Chlorocyclohexane is a secondary alkyl halide, and its reactivity is dominated by nucleophilic substitution and elimination reactions. The conformation of the cyclohexane ring plays a critical role in determining reaction pathways and rates.
Conformational Influence on Reactivity
The chlorine atom can occupy either an axial or equatorial position. The equatorial conformation is more stable due to reduced steric hindrance.[13] However, certain reactions, particularly E2 elimination, require a specific (anti-periplanar) geometry where the leaving group (chlorine) and a β-hydrogen are both in axial positions.[14][15] This conformational requirement can significantly influence reaction rates and product distributions.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
As a secondary alkyl halide, chlorocyclohexane can undergo both Sₙ1 and Sₙ2 reactions depending on the nucleophile, solvent, and temperature.
-
Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction involves a backside attack, leading to an inversion of stereochemistry. An example is the reaction with sodium cyanide (NaCN) to form cyanocyclohexane.[16][17]
-
Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents. This pathway proceeds through a secondary carbocation intermediate. The synthesis of chlorocyclohexane from cyclohexanol (B46403) is a classic example of an Sₙ1 reaction.[18][19]
Elimination Reactions (E2)
Treatment of chlorocyclohexane with a strong, bulky base (e.g., potassium tert-butoxide) or a strong, non-bulky base at higher temperatures favors elimination to form cyclohexene.[20] The E2 mechanism has a strict stereochemical requirement: the chlorine atom and a hydrogen on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement for the reaction to occur efficiently.[14][15][21]
Experimental Protocols
This section details common experimental procedures involving the synthesis and purification of chlorocyclohexane.
Synthesis of Chlorocyclohexane from Cyclohexanol (Sₙ1)
This procedure describes the preparation of chlorocyclohexane via an Sₙ1 reaction, using concentrated hydrochloric acid and zinc chloride as a catalyst.[18][19]
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol, concentrated hydrochloric acid, and anhydrous zinc chloride.
-
Reaction (Reflux): Heat the mixture to reflux. The reflux serves to increase the reaction rate by maintaining a high temperature without loss of volatile components.[18] The reaction proceeds via protonation of the alcohol's hydroxyl group, followed by the loss of water to form a secondary carbocation, which is then attacked by the chloride ion.
-
Workup and Isolation: After cooling, transfer the mixture to a separatory funnel. The organic layer (containing chlorocyclohexane) will separate from the aqueous layer.
-
Washing: Wash the organic layer sequentially with water, a 5-10% sodium bicarbonate or sodium carbonate solution (to neutralize excess acid), and finally with a saturated sodium chloride solution (brine) to aid in drying.[7][22]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous calcium chloride or sodium sulfate.[19][22]
-
Purification: Purify the crude product by fractional distillation, collecting the fraction that boils at approximately 142°C.[7]
Applications and Safety
Applications
Chlorocyclohexane is a valuable compound in organic synthesis, serving multiple roles:
-
Intermediate: It is a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and fragrances.[1] It is used to produce cyclohexanol, cyclohexanone, and adipic acid.[1]
-
Solvent: It is an effective solvent for various resins, oils, and waxes and is used in the production of adhesives and coatings.[1]
-
Reagent: It can act as a source of the cyclohexyl group in reactions like Friedel-Crafts alkylations.[1]
Safety and Handling
Chlorocyclohexane is a flammable and hazardous chemical.[2][5]
-
Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[1][2]
-
Handling: Always handle chlorocyclohexane in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and oxidizing agents.[1][2]
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Chlorocyclohexane | 542-18-7 [chemicalbook.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Chlorocyclohexane(542-18-7) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chlorocyclohexane reacts with sodium cyanide (NaCN) in ethanol to... | Study Prep in Pearson+ [pearson.com]
- 17. Buy Chlorocyclohexane | 542-18-7 [smolecule.com]
- 18. scribd.com [scribd.com]
- 19. scribd.com [scribd.com]
- 20. gimmenotes.co.za [gimmenotes.co.za]
- 21. youtube.com [youtube.com]
- 22. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]
